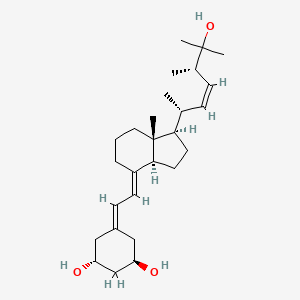

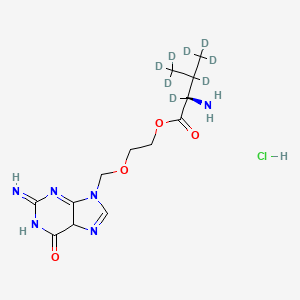

Lovastatin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .

Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .科学的研究の応用

Antitumor Effects and Cancer Research

Antitumor Activity in Combination Therapy : Lovastatin has been observed to exhibit antitumor activity in murine models. It shows synergistic effects when combined with butyrate or its prodrug tributyrin against murine Lewis lung carcinoma. The treatment induces apoptosis and affects cell cycle distribution, expression of p21, p53, and cyclin D1, significantly inhibiting tumor growth in mice (Giermasz et al., 2002).

Inhibition of Metastasis in Mammary Carcinoma : Lovastatin can inhibit metastatic abilities of mammary carcinoma cells. It causes cytoskeleton disruption, impacts cell adhesion, migration, and proteolysis, and reduces the number of experimental lung metastases in mice (Farina et al., 2004).

Enhancement of Antitumor Activity and Cardiotoxicity Attenuation : In combination with doxorubicin, lovastatin has shown increased cytotoxic activity against various murine tumor cell lines and reduced cardiac injury caused by doxorubicin (Feleszko et al., 2000).

Neurological and Cardiovascular Applications

Neuroprotective and Neurocytoprotective Effects : Lovastatin has demonstrated neuroprotective activity, particularly in models of Guillain–Barré syndrome. It inhibits the development of experimental autoimmune neuritis without causing hepatotoxic or myotoxic complications (Sarkey et al., 2007).

Effects on Cellular Pathways in Cancer Cells : Lovastatin has been shown to induce alterations in various cellular pathways, including estrogen receptor signaling, glutamate metabolism, and protein ubiquitination pathways (Dong et al., 2011).

Miscellaneous Applications

Statistical Optimization in Fermentation : Research on lovastatin production using Monascus sanguineus under solid-state fermentation has been conducted. This includes spectrometric characterization and optimization of yield (Dikshit & Tallapragada, 2016).

Pharmacokinetics and Pharmacodynamics Studies : Studies have been conducted on the pharmacokinetics and pharmacodynamics of lovastatin in combination with other treatments, such as Coptidis preparation in hyperlipidemic rats, offering insights into its effects and interactions (Peng et al., 2021).

Safety And Hazards

将来の方向性

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

特性

CAS番号 |

1002345-93-8 |

|---|---|

製品名 |

Lovastatin-d3 |

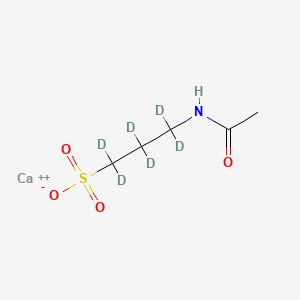

分子式 |

C24H33O5D3 |

分子量 |

407.56 |

外観 |

White Solid |

melting_point |

152-155°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

75330-75-5 (unlabelled) |

同義語 |

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |

タグ |

Lovastatin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。